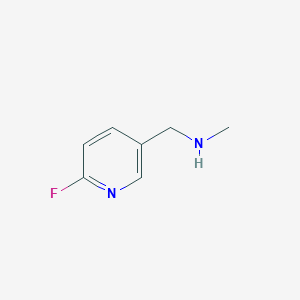
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate, also known as PEG-Pyridinium, is a cationic lipid used in gene therapy and drug delivery. It is a synthetic compound that is widely used in the scientific research community due to its unique properties.
作用機序
The mechanism of action of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum involves the formation of a complex between the cationic lipid and the negatively charged nucleic acid. The resulting complex is taken up by cells through endocytosis, and the therapeutic agent is released into the cytoplasm. The cationic lipid also helps to protect the nucleic acid from degradation by nucleases, increasing the stability of the therapeutic agent.
Biochemical and Physiological Effects:
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum has been shown to have low toxicity in vitro and in vivo. However, it can induce an immune response in some individuals, leading to the production of antibodies against the cationic lipid. This immune response can limit the effectiveness of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum in gene therapy and drug delivery.
実験室実験の利点と制限
The advantages of using Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum in lab experiments include its high transfection efficiency, low toxicity, and ability to deliver a variety of therapeutic agents. However, the limitations of using Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum include its potential to induce an immune response and the complexity of the synthesis method.
将来の方向性
There are several future directions for the use of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum in scientific research. One area of focus is the development of new methods for the synthesis of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum that are more efficient and scalable. Another area of focus is the optimization of the cationic lipid structure to improve its transfection efficiency and reduce its potential to induce an immune response. Additionally, Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum could be used in combination with other delivery methods, such as nanoparticles, to enhance the delivery of therapeutic agents to target cells.
合成法
The synthesis of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum involves the reaction of pyridine with 1,4-dibromobutane, followed by the reaction of the resulting compound with PEG. The final product is obtained through the reaction of the PEGylated compound with methanesulfonic acid. The synthesis of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum is a complex process that requires careful handling and purification to obtain a pure product.
科学的研究の応用
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum is widely used in gene therapy and drug delivery due to its ability to efficiently deliver therapeutic agents to target cells. It is commonly used in the delivery of nucleic acids, such as siRNA and plasmid DNA. Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum has been shown to have high transfection efficiency in a variety of cell types, making it a useful tool for gene therapy research. Additionally, Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum has been used to deliver small molecule drugs to cancer cells, demonstrating its potential in cancer therapy.
特性
CAS番号 |
122249-41-6 |
|---|---|
製品名 |
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate |
分子式 |
C31H58NO3.CH3O3S |
分子量 |
587.9 g/mol |
IUPAC名 |
methanesulfonate;1-[4-[2-(2-octadecoxyethoxy)ethoxy]butyl]pyridin-1-ium |
InChI |
InChI=1S/C31H58NO3.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-33-28-30-35-31-29-34-27-22-20-25-32-23-18-17-19-24-32;1-5(2,3)4/h17-19,23-24H,2-16,20-22,25-31H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
XKXOVEAIIHJWGH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-] |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-] |
同義語 |
1-(2-(2-(octadecyloxy)ethoxy)ethoxy)butylpyridinium EG 6 EG-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



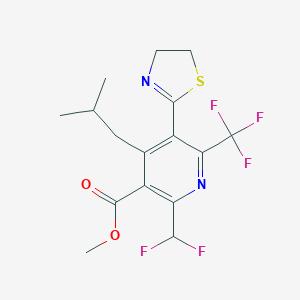

![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)


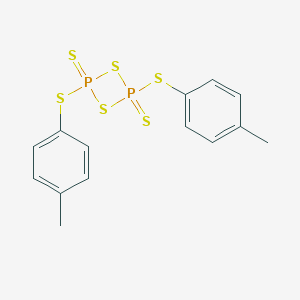
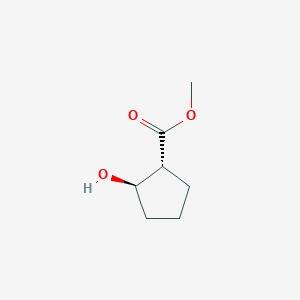
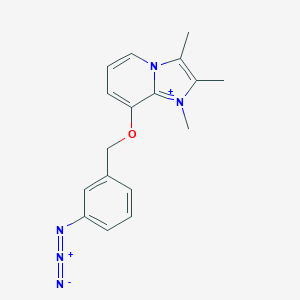
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)

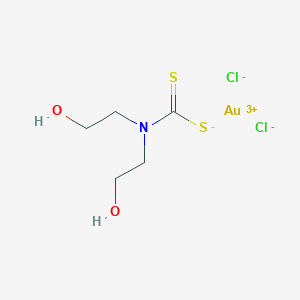
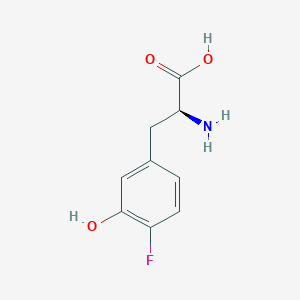
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
